N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzamide
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Overview
Description
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzamide is a complex organic compound that features a benzamide core substituted with a hydroxypropyl group and a thiophene ring. The presence of the trifluoromethoxy group adds to its unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps:
Formation of the Hydroxypropyl Intermediate: This step involves the reaction of thiophene with a suitable propylating agent under controlled conditions to introduce the hydroxypropyl group.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced through a nucleophilic substitution reaction using a trifluoromethoxy reagent.
Coupling with Benzamide: The final step involves coupling the hydroxypropyl-thiophene intermediate with benzamide under amide bond-forming conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide) in the presence of an acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The hydroxypropyl and thiophene groups can interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for its targets, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-chlorobenzamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.
Uniqueness
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances its chemical stability and binding affinity compared to its analogs.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-14(21,12-3-2-8-23-12)9-19-13(20)10-4-6-11(7-5-10)22-15(16,17)18/h2-8,21H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKMBPPKBVTKQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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